molecular formula C29H23N5O2 B2989224 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine CAS No. 850902-98-6

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

Cat. No.: B2989224
CAS No.: 850902-98-6
M. Wt: 473.536
InChI Key: YJQILZXJCNPCKB-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine is a complex organic compound that belongs to the class of triazepines

Chemical Reactions Analysis

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine can be compared with other triazepine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQILZXJCNPCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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